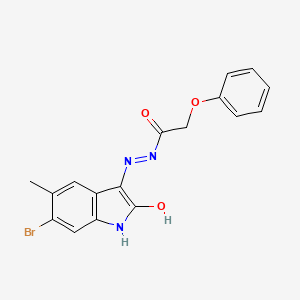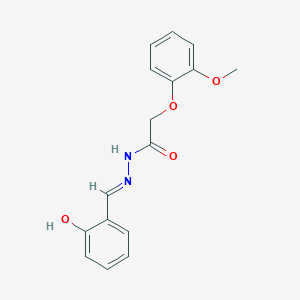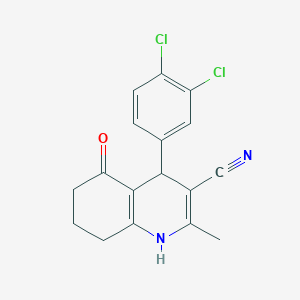
N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a brominated indole moiety and a phenoxyacetohydrazide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE typically involves the following steps:
Bromination: The starting material, 5-methylindole, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Oxidation: The brominated indole is then oxidized to form the corresponding 2-oxoindole.
Hydrazone Formation: The 2-oxoindole reacts with phenoxyacetic acid hydrazide under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: More oxidized indole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.
作用機序
The mechanism of action of N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.
類似化合物との比較
N’-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE: Similar structure but lacks the methyl group at the 5-position.
N’-(6-CHLORO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness:
- The presence of the bromine atom and the methyl group in N’-(6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)-2-PHENOXYACETOHYDRAZIDE contributes to its unique chemical properties and reactivity compared to similar compounds. These structural features may influence its biological activity and potential applications in medicinal chemistry.
特性
分子式 |
C17H14BrN3O3 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-7-12-14(8-13(10)18)19-17(23)16(12)21-20-15(22)9-24-11-5-3-2-4-6-11/h2-8,19,23H,9H2,1H3 |
InChIキー |
LDXQONFDCSAIOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11691114.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)

![3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691139.png)

![4-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11691160.png)
![ethyl (2Z)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691163.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691166.png)
![Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11691170.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11691189.png)
![2,2'-({4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanediyl)bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11691206.png)
